N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
- Cardiovascular Effects : A study by Nagao et al. (1972) explored the effects of a related benzothiazepine derivative on smooth muscle, demonstrating significant coronary vasodilator activity. This suggests its potential application in cardiovascular therapies (Nagao et al., 1972).
Synthetic Chemistry Applications
- Synthesis of Derivatives : Yu et al. (2014) synthesized novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, highlighting the versatility of these compounds in chemical synthesis (Yu et al., 2014).
- Generation of Compound Libraries : A study by Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a structurally diverse library of compounds, demonstrating the utility of these compounds in expanding chemical libraries (Roman, 2013).
Corrosion Inhibition
- Steel Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives for studying their corrosion inhibiting effect against steel in a hydrochloric acid solution, illustrating the application of these compounds in industrial corrosion protection (Hu et al., 2016).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-22(2)12-13-23(20-21-17-6-4-5-7-18(17)27-20)19(24)14-26-16-10-8-15(25-3)9-11-16;/h4-11H,12-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECIDRNWYTZLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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